Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate

Beschreibung

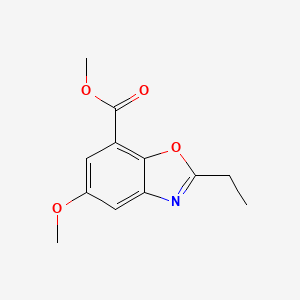

Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate is a benzoxazole derivative featuring a 1,3-benzoxazole core substituted with an ethyl group at position 2, a methoxy group at position 5, and a methyl ester at position 5. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties.

Eigenschaften

IUPAC Name |

methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-4-10-13-9-6-7(15-2)5-8(11(9)17-10)12(14)16-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYOJWVCEZKXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC(=CC(=C2O1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233319 | |

| Record name | Methyl 2-ethyl-5-methoxy-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-19-3 | |

| Record name | Methyl 2-ethyl-5-methoxy-7-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethyl-5-methoxy-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzoxazole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate has shown promising antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

These results suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly against colorectal carcinoma cells. In vitro studies have demonstrated the following:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 2.2 |

| HT29 | 4.4 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells through specific signaling pathways.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound exhibited varying degrees of antibacterial activity against resistant strains of bacteria.

- Anticancer Research : Another study highlighted its selective cytotoxicity towards colorectal cancer cells compared to normal cells, suggesting a favorable therapeutic index for potential clinical applications.

Industrial Applications

Beyond its biological activities, this compound is also explored for its utility in materials science:

- Fluorescent Materials : The compound's structure allows it to be incorporated into new materials with specific optical properties.

Wirkmechanismus

The mechanism of action of methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical properties of methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate and its analogues:

Key Comparative Analysis

Electronic and Steric Effects

- Target vs. Dihydro Derivative (C₁₀H₉NO₅): The target compound’s aromatic benzoxazole core enhances conjugation and stability compared to the dihydro analogue, which has a non-planar 2-oxo group. The dihydro structure likely reduces π-π stacking interactions, affecting crystallinity and solubility .

- Benzoxazole vs. Benzodioxole (C₁₀H₁₀O₅): The benzodioxole ring in the latter contains two electron-rich oxygen atoms, increasing solubility in polar solvents.

Functional Group Reactivity

- Sulfanyl (C₉H₇NO₃S): The sulfanyl group at position 2 enables disulfide bond formation and hydrogen bonding, making it suitable for redox-active applications. This contrasts with the target’s ethyl group, which prioritizes steric effects over chemical reactivity .

- Chloromethyl (C₁₀H₈ClNO₃): The chloromethyl substituent provides a reactive site for further functionalization (e.g., alkylation), unlike the inert ethyl group in the target compound .

Physicochemical Properties

- Molecular Weight and Polarity : The target compound (251.24 g/mol) is heavier than analogues due to the ethyl group. Its ester and methoxy groups enhance polarity, suggesting moderate solubility in aprotic solvents.

- Thermal Stability : Aromatic benzoxazoles (target) generally exhibit higher thermal stability than dihydro or chloromethyl derivatives due to extended conjugation .

Biologische Aktivität

Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of the Compound

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring structure. The presence of substituents such as ethyl and methoxy groups enhances its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Pseudomonas aeruginosa and Klebsiella pneumoniae.

- Fungi : Notably Aspergillus niger.

The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .

Anticancer Activity

This compound has also been investigated for its anticancer properties . Preclinical studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways. Notably, it has shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colorectal Carcinoma) | 10 |

| A549 (Lung Cancer) | 12 |

The presence of the methoxy group is believed to enhance its interaction with cellular targets involved in tumor growth .

This compound's biological effects are attributed to several mechanisms:

- Enzyme Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA replication and repair, thereby preventing cancer cell proliferation.

- Cell Signaling Modulation : The compound alters gene expression related to apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Study 2: Anticancer Activity

In vitro assays revealed that the compound significantly inhibited the growth of HCT116 cells with an IC50 value of 10 µM. The study highlighted that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Research Applications

This compound has promising applications in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.